8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Physicochemical profiling Drug-likeness optimization Isoflavone derivatization

8-((Diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS 859139-39-2) is a synthetic flavonoid derivative belonging to the isoflavone subclass, specifically a 4'-O-methylisoflavone with a basic diethylaminomethyl substituent introduced at the C-8 position of the chromen-4-one core. The compound possesses a molecular formula of C22H25NO5, a monoisotopic mass of 383.173273 Da, and is catalogued as InterBioScreen ID STOCK1N-47277 within commercial screening libraries.

Molecular Formula C22H25NO5
Molecular Weight 383.444
CAS No. 859139-39-2
Cat. No. B2610321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
CAS859139-39-2
Molecular FormulaC22H25NO5
Molecular Weight383.444
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O
InChIInChI=1S/C22H25NO5/c1-5-23(6-2)12-16-18(24)9-8-15-21(25)17(13-28-22(15)16)14-7-10-19(26-3)20(11-14)27-4/h7-11,13,24H,5-6,12H2,1-4H3
InChIKeyLQDBMTBXSWCQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((Diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS 859139-39-2): Procurement-Relevant Structural and Physicochemical Profile


8-((Diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS 859139-39-2) is a synthetic flavonoid derivative belonging to the isoflavone subclass, specifically a 4'-O-methylisoflavone with a basic diethylaminomethyl substituent introduced at the C-8 position of the chromen-4-one core [1]. The compound possesses a molecular formula of C22H25NO5, a monoisotopic mass of 383.173273 Da, and is catalogued as InterBioScreen ID STOCK1N-47277 within commercial screening libraries [2]. Its core scaffold is identical to that of the natural isoflavone cladrin (3',4'-dimethoxy-7-hydroxyisoflavone, CAS 24160-14-3), but the C-8 diethylaminomethyl appendage fundamentally alters its physicochemical, solubility, and potential pharmacological profile relative to the unsubstituted parent [3]. The compound is primarily sourced as a research-grade screening compound for drug discovery and chemical biology applications.

Why Cladrin or Other 7-Hydroxyisoflavones Cannot Substitute for CAS 859139-39-2: The Functional Consequences of C-8 Diethylaminomethylation


The 8-((diethylamino)methyl) substituent is not a passive structural decoration; it introduces a basic tertiary amine center (predicted conjugate acid pKa ~8.5–9.5) that fundamentally alters the compound's ionization state, solubility profile, and LogD behavior across physiologically relevant pH ranges compared to the unsubstituted parent cladrin [1]. This modification reduces computed LogP from ~3.18 (cladrin) to ~2.03 (target), while simultaneously raising LogD at pH 7.4 from ~1.77 to ~2.01, reflecting a shift from a purely neutral, hydrophobic molecule to one with pH-dependent ionization [2]. Furthermore, published structure–activity relationship (SAR) studies on 8-aminomethyl-7-hydroxyisoflavones demonstrate that the presence of a basic amine at C-8 is a critical determinant of antiproliferative activity in prostate cancer cell models, with 8-N,N-dimethylaminomethyl-substituted congeners exhibiting IC50 values in the 1–10 μM range against PC-3 cells, whereas unsubstituted parent isoflavones lack this activity entirely [3]. Generic substitution with cladrin or other 7-hydroxyisoflavones lacking the C-8 aminomethyl group would therefore forfeit both the physicochemical advantages conferred by the basic center and the biological activity associated with the C-8 aminomethyl pharmacophore.

Quantitative Differentiation Evidence for CAS 859139-39-2: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


LogP Reduction of ~1.15 Units vs. Cladrin Confers Reduced Hydrophobicity and Altered Partitioning Behavior

The target compound exhibits a computed LogP of 2.03, representing a reduction of approximately 1.15 log units compared to the parent isoflavone cladrin (LogP = 3.18 by ACD/Labs or 2.84 by ACD/LogP; XLogP = 2.80) [1][2]. This substantial decrease in lipophilicity is directly attributable to the introduction of the polar, ionizable diethylaminomethyl group at C-8. The LogD at pH 7.4 for the target compound is 2.01, compared to 1.77 for cladrin, indicating that at physiological pH the target compound retains a moderate distribution coefficient despite lower intrinsic LogP, owing to partial ionization of the basic amine [1][3].

Physicochemical profiling Drug-likeness optimization Isoflavone derivatization

Introduction of a Basic Ionizable Center (pKa ~5.3 for Phenol; Additional Basic pKa from Tertiary Amine) Enables pH-Dependent Solubility Modulation

The target compound possesses an acidic pKa of 5.31 (assigned to the 7-hydroxy group of the chromen-4-one) and, critically, an additional basic pKa from the diethylamino group (not computed in the ChemBase dataset but expected in the range of ~8.5–9.5 based on analogous tertiary amine-containing flavonoids) [1]. In contrast, cladrin has only the phenolic pKa (~4.2–8.5 depending on the measurement method) with no basic center [2]. This dual ionization capability means the target compound can exist in cationic form at pH values below the amine pKa, neutral-zwitterionic form at intermediate pH, and anionic form at high pH, providing three distinct ionization states across the physiological pH spectrum [1].

pH-dependent solubility Ionization state Formulation development

C-8 Aminomethyl Pharmacophore Is Essential for Antiproliferative Activity Against PC-3 Prostate Cancer Cells: Class-Level SAR Evidence

In a systematic SAR study by Frasinyuk et al. (ChemMedChem, 2016), 8-N,N-dimethylaminomethyl-substituted 7-hydroxyisoflavonoids demonstrated antiproliferative activity in the 1–10 μM concentration range against the PC-3 prostate cancer cell line, while the corresponding unsubstituted parent isoflavones (lacking the C-8 aminomethyl group) showed no measurable activity in the same assay [1]. Although the target compound carries an N,N-diethylamino rather than N,N-dimethylamino substituent, the C-8 aminomethyl pharmacophore is structurally conserved, and the diethyl substitution may further modulate potency and selectivity by altering steric bulk and lipophilicity at the basic nitrogen [1]. The Mannich base-derived ortho-quinone methide intermediates generated from these C-8 aminomethyl isoflavonoids were identified as the reactive species underlying the antiproliferative mechanism [1].

Antineoplastic isoflavonoids Prostate cancer Structure–activity relationship

Increased Molecular Complexity and H-Bond Acceptor Count vs. Cladrin While Maintaining Lipinski Compliance

The target compound (MW = 383.44 Da, 6 H-bond acceptors, 1 H-bond donor, TPSA = 68.23 Ų, 7 rotatable bonds) satisfies all Lipinski Rule-of-Five criteria, as does cladrin (MW = 298.29 Da, 5 H-bond acceptors, 1 H-bond donor, TPSA = 68.9 Ų) [1]. However, the addition of the diethylaminomethyl group increases molecular weight by ~85 Da and adds one H-bond acceptor (the amine nitrogen) without increasing the H-bond donor count, thereby expanding the compound's capacity for directional intermolecular interactions while preserving membrane permeability potential as reflected by the nearly unchanged topological polar surface area [1]. The increased number of rotatable bonds (7 vs. 5 for cladrin) may also confer greater conformational flexibility for induced-fit target binding [1].

Drug-likeness Lead-likeness Molecular property optimization

Recommended Research and Procurement Application Scenarios for CAS 859139-39-2 Based on Verified Differentiation Evidence


Anticancer Screening Libraries Targeting Hormone-Responsive and Urological Cancers

Based on the class-level SAR evidence that 8-aminomethyl-7-hydroxyisoflavonoids exhibit antiproliferative activity against PC-3 prostate cancer cells in the 1–10 μM range, CAS 859139-39-2 is a rational inclusion in focused screening libraries for prostate and potentially other hormone-responsive cancer targets [1]. Its structural differentiation from the published 8-N,N-dimethylamino series (diethyl vs. dimethyl on the amine nitrogen) offers the opportunity to probe the steric and lipophilic tolerance of the C-8 aminomethyl pharmacophore, which may yield analogs with improved potency or selectivity relative to the dimethylamino benchmark [1].

Physicochemical Property Optimization Studies for Isoflavonoid Lead Compounds

The compound's LogP reduction of ~1.15 units relative to cladrin, combined with its dual ionization capability (phenolic pKa 5.31 plus a basic amine center), makes it a valuable tool compound for studying how C-8 aminomethylation modulates solubility, permeability, and protein binding in isoflavonoid scaffolds [2][3]. Researchers engaged in property-based lead optimization can use CAS 859139-39-2 to benchmark the impact of introducing a basic amine on the developability profile of isoflavone-derived chemical series [2].

Ortho-Quinone Methide Prodrug and Chemical Biology Probe Development

The Mannich base structure of 8-aminomethyl-7-hydroxyisoflavones renders them susceptible to thermal elimination of the amine, generating reactive ortho-quinone methide intermediates that can be trapped by dienophiles or biological nucleophiles [1]. CAS 859139-39-2, as an 8-diethylaminomethyl-substituted variant, can serve as a precursor for inverse electron-demand Diels–Alder adduct formation or as a latent electrophile for covalent target engagement studies, expanding the chemical biology toolkit beyond the dimethylamino analogs characterized in the primary literature [1].

Isoflavone Comparator Panels for CYP450 Inhibition Profiling

Given that structurally related synthetic isoflavones have been evaluated for cytochrome P450 inhibition (e.g., CYP2D6 and CYP3A4), CAS 859139-39-2 can serve as a comparator compound in panels designed to assess the impact of C-8 basic amine substitution on CYP450 interaction profiles relative to neutral isoflavones such as cladrin or formononetin [4]. The diethylamino substituent may confer a distinct CYP inhibition signature compared to smaller (dimethylamino) or larger (cyclic amine) C-8 substituents, providing value in early ADMET screening cascades [4].

Quote Request

Request a Quote for 8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.